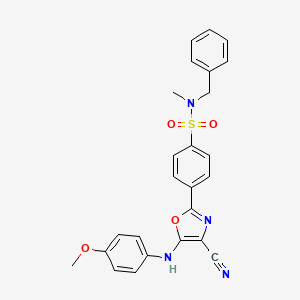

![molecular formula C26H21FN4O B2669034 N-(4-氟苄基)-7-(4-甲氧基苯基)-5-苯基-7H-吡咯并[2,3-d]嘧啶-4-胺 CAS No. 477227-91-1](/img/structure/B2669034.png)

N-(4-氟苄基)-7-(4-甲氧基苯基)-5-苯基-7H-吡咯并[2,3-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

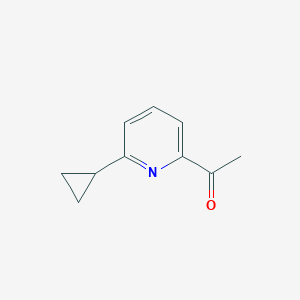

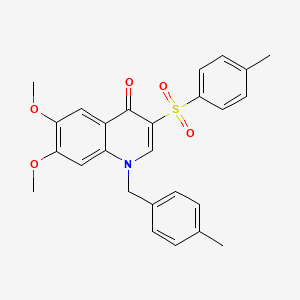

This compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that contain a pyrrolopyrimidine, which is a polycyclic aromatic compound made up of a pyrrole fused to a pyrimidine. Pyrrolopyrimidines have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with phenyl, 4-fluorobenzyl, and 4-methoxyphenyl groups attached. The presence of these groups would likely confer certain chemical properties to the molecule, such as its polarity and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents present. For example, the phenyl rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the phenyl, 4-fluorobenzyl, and 4-methoxyphenyl groups would influence properties such as the compound’s solubility, melting point, and boiling point .科学研究应用

Electrocatalysis and Metal-Organic Frameworks (MOFs)

The compound has been investigated for its potential as an electrocatalyst. Specifically, it serves as a precursor for Co, N-codoped porous carbon materials (referred to as CoNC) used in oxygen reduction reactions (ORR) . These CoNC materials exhibit remarkable electrocatalytic performance, with greater limiting current density than commercial Pt/C catalysts. The synthesis of CoNC involves the transformation of the compound into porous carbon materials, highlighting its relevance in energy conversion and storage applications.

Organic Synthesis and Radical Protodeboronation

The compound’s structure contains boronic ester functionality. Recent research has explored catalytic protodeboronation of alkyl boronic esters using a radical approach. This transformation allows for formal anti-Markovnikov alkene hydromethylation, a valuable synthetic method . Thus, the compound contributes to the development of novel synthetic strategies in organic chemistry.

Fluorine-Containing Compounds and NMR Spectroscopy

Given its fluorine substitution, the compound is relevant in the field of fluorine chemistry. Fluorinated organic compounds play a crucial role in pharmaceuticals, agrochemicals, and materials science. Benchtop 19F nuclear magnetic resonance (NMR) spectroscopy, such as the Thermo ScientificTM picoSpinTM 80, facilitates the analysis of fluorinated molecules . Researchers can use this technique to study the compound’s behavior and interactions in various contexts.

未来方向

属性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN4O/c1-32-22-13-11-21(12-14-22)31-16-23(19-5-3-2-4-6-19)24-25(29-17-30-26(24)31)28-15-18-7-9-20(27)10-8-18/h2-14,16-17H,15H2,1H3,(H,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPUEDWXURAFJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=C(C=C4)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2668952.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2668955.png)

![(2E)-N-methyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]but-2-enamide](/img/structure/B2668960.png)

![3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2668962.png)

![4-Hydroxy-[1,3'-bipiperidine]-2'-one](/img/structure/B2668972.png)